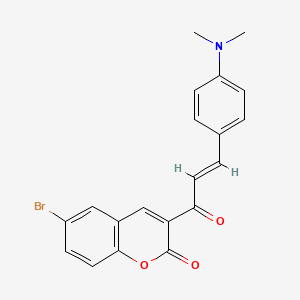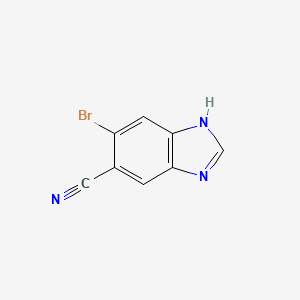![molecular formula C19H13Cl3N2O2S B2582274 [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 339278-59-0](/img/structure/B2582274.png)
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate, also known as DPCM, is a novel synthetic compound that has been investigated for its potential applications in the field of scientific research. DPCM is an organosulfur compound that is structurally similar to other compounds in the sulfanylpyridin-3-ylmethyl family. It has been studied for its potential use in various scientific research applications, including biochemical and physiological effects, as well as for its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, closely related to the specified compound, have been evaluated for their environmental impact, particularly on aquatic environments. The study by Krijgsheld and Gen (1986) assesses the consequences of chlorophenol contamination, including 2,4-dichlorophenol, highlighting moderate toxic effects on mammalian and aquatic life with varying persistence depending on environmental conditions. This research suggests a nuanced understanding of the ecological footprint of chlorinated compounds and their derivatives K. Krijgsheld & A. D. Gen, 1986.
Wastewater Treatment and Pollution Reduction
In the context of wastewater treatment, Goodwin et al. (2018) explore methods for reclaiming wastewater produced by industries, including the pesticide sector, which frequently involves toxic pollutants like chlorophenols. Their research identifies biological processes and granular activated carbon as effective means for removing these contaminants, underscoring the importance of advanced treatment methods in mitigating environmental pollution L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018.
Microbial Degradation and Environmental Remediation
Magnoli et al. (2020) provide insights into the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide bearing structural similarities to the compound . Their review emphasizes the role of microorganisms in degrading such compounds, highlighting the potential for bioremediation strategies to address pollution from chlorophenols and related chemicals Karen Magnoli, C. Carranza, M. Aluffi, C. Magnoli, & C. Barberis, 2020.
Trends in Herbicide Research and Environmental Safety
Zuanazzi et al. (2020) perform a scientometric review on the toxicity of the 2,4-D herbicide, contributing to a broader understanding of the environmental and health implications of such compounds. This work suggests a shifting focus towards understanding the ecological and human health impacts of widely used herbicides, including those structurally related to the specified chemical Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020.
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-3-6-15(7-4-13)24-19(25)26-11-12-2-1-9-23-18(12)27-17-8-5-14(21)10-16(17)22/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBPUNTSJYSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)COC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2582195.png)

![3-((3-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2582197.png)
![methyl 2-({[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)
![3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2582203.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582206.png)

![Spiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2582208.png)
![N-[2-(1-Methylpyrazol-4-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2582210.png)

![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)